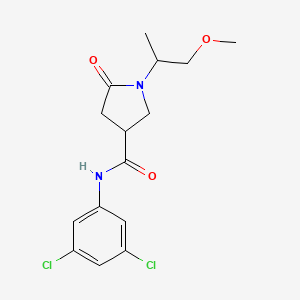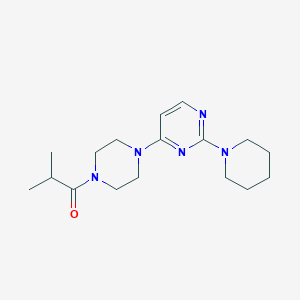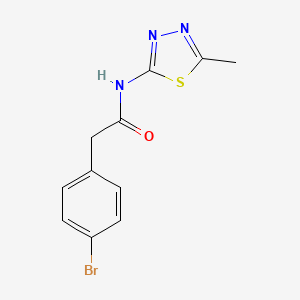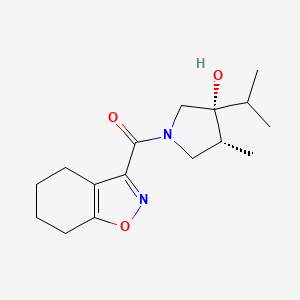
N-(3,5-dichlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Introduction :
- This compound belongs to the class of organic compounds known as pyrrolidinecarboxamides. It contains a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms, linked with a carboxamide group.
Synthesis Analysis :
- The synthesis of related pyrrolidinecarboxamides involves complex organic synthesis techniques. For example, asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary has been reported (Ito, Katsuki, & Yamaguchi, 1984).
Molecular Structure Analysis :
- Detailed molecular structure analysis of similar compounds has been conducted using techniques like X-ray crystallography and molecular orbital methods. For instance, the molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied using these methods (Banerjee et al., 2002).
Chemical Reactions and Properties :
- Pyrrolidinecarboxamides can undergo various chemical reactions. For example, the synthesis of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides involves the reaction of pyridoxal hydrochloride with N-arylcyanoacetamides (Zhuravel et al., 2005).
Physical Properties Analysis :
- The physical properties of such compounds include melting points, solubility, and crystalline structure. The melting temperatures of similar compounds depend on lattice energy and molecular symmetry, as observed in a study on N-(chlorophenyl)pyridinecarboxamides (Gallagher et al., 2022).
Chemical Properties Analysis :
- The chemical properties of pyrrolidinecarboxamides are influenced by the functional groups attached to the pyrrolidine ring. For instance, the presence of methoxy, chloro, or other substituents can significantly alter the compound's reactivity and interaction with biological systems.
Scientific Research Applications
Molecular Interaction and Structural Analysis
Research has explored the molecular interactions of related compounds with biological receptors, providing insights into their binding mechanisms. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have elucidated the conformational preferences and binding interactions essential for antagonist activity. Such investigations contribute to the understanding of molecular recognition processes in biological systems (Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those related to N-(3,5-dichlorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide, are crucial for the development of new materials and pharmaceuticals. For example, the preparation of new aromatic polyamides with specific structural units has been reported, revealing their enhanced thermal stability and solubility, which could have implications for materials science applications (Choi & Jung, 2004).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-9(8-22-2)19-7-10(3-14(19)20)15(21)18-13-5-11(16)4-12(17)6-13/h4-6,9-10H,3,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRLPRHRVEBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)

![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)
![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)